molecular formula C21H28N2O5 B1678798 Ramiprilat CAS No. 87269-97-4

Ramiprilat

Cat. No. B1678798
CAS RN: 87269-97-4
M. Wt: 388.5 g/mol
InChI Key: KEDYTOTWMPBSLG-HILJTLORSA-N
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Description

Ramiprilat is the active metabolite of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor . It is used to treat high blood pressure and congestive heart failure . It has a role as an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor, a drug metabolite, a cardioprotective agent, a matrix metalloproteinase inhibitor, and a bradykinin receptor B2 agonist .


Molecular Structure Analysis

The molecular formula of Ramiprilat is C21H28N2O5 . The IUPAC name is (2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid .


Physical And Chemical Properties Analysis

Ramiprilat has a molecular weight of 388.46 g/mol . It is recommended to store the product under the conditions specified in the Certificate of Analysis .

Scientific Research Applications

1. Pharmacological Properties Ramiprilat is a potent and orally active converting enzyme inhibitor. As the active metabolite of Ramipril, it functions primarily by suppressing angiotensin II formation, leading to vasodilation and mild natriuresis while preserving potassium. It demonstrates sustained inhibition of converting enzymes in key tissues such as the vascular wall, kidneys, and heart. This property potentially explains its long-term cardiovascular effects. The specific role of bradykinin potentiation and modulation of the sympathetic nervous system in its mechanism of action remains under investigation (Becker & Schölkens, 1987).

2. Impact on Arterial Stiffness and Cardiovascular Remodeling In patients with peripheral arterial disease, Ramiprilat has been shown to reduce large-artery stiffness and promote elastogenic remodeling. This is reflected by increased arterial compliance and reduced pulse wave velocity and blood pressure. Interestingly, Ramiprilat also influences the extracellular matrix in human aortic smooth muscle cell cultures, reducing collagen deposition and increasing elastin and fibrillin-1 deposition, which might contribute to its clinical effects on arterial stiffness (Ahimastos et al., 2005).

3. Ocular Hypotensive Effects Ramiprilat has been studied for its potential ocular hypotensive activity, particularly in experimental models of acute and chronic glaucoma in rabbits. The findings suggest that Ramiprilat can significantly lower intraocular pressure in normotensive rabbit eyes and those with induced glaucoma. Its mechanism may involve the inhibition of angiotensin converting enzyme and cholinesterase (Shah et al., 1999)

4. Pharmacokinetics and Drug Monitoring The pharmacokinetics of Ramipril and Ramiprilat have been extensively studied, including their absorption, distribution, metabolism, and excretion. Understanding these parameters is crucial for effective drug monitoring and ensuring therapeutic efficacy. Techniques like liquid chromatography tandem mass spectrometry have been developed for the simultaneous determination of Ramipril, Ramiprilat, and other related drugs in human plasma (Gupta et al., 2011).

5. Role in Myocardial Ischemia/Reperfusion Injury Studies have explored the role of Ramiprilat in reducing myocardial ischemia/reperfusion injury. It is suggested that the protective effects of Ramiprilat on the heart during ischemic events may be mediated by nitric oxide synthase, indicating its potential in managing cardiovascular diseases (Hartman et al., 1994).

6. Effects on Endothelial Function Ramiprilat has been shown to preserve endothelial function in animal models, such as rabbits on a long-term atherogenic diet. It seems to maintain endothelium-derived relaxation and basal cGMP content, which are critical for vascular health. These properties could be linked to increased cGMP formation due to enhanced bradykinin activity through ACE inhibition (Becker, Wiemer, & Linz, 1991).

Safety And Hazards

Ramiprilat should be handled with care to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Future Directions

Ramiprilat is currently used to treat high blood pressure and congestive heart failure, and to improve survival after a heart attack . It may also be used to reduce the risk of myocardial infarction, stroke, and death in patients older than 55 with a high risk of atherosclerotic disease and major adverse cardiac events .

properties

IUPAC Name

(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28)/t13-,15-,16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDYTOTWMPBSLG-HILJTLORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016165
Record name Ramiprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ramiprilat

CAS RN

87269-97-4
Record name Ramiprilat
Source CAS Common Chemistry
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Record name Ramiprilat [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ramiprilat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14208
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Record name Ramiprilat
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Record name 87269-97-4
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Record name RAMIPRILAT
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,330
Citations
DG Levitt, RC Schoemaker - BMC clinical …, 2006 - bmcclinpharma.biomedcentral.com
… ramipril and ramiprilat and the ramiprilat renal clearance following IV ramiprilat and IV and … converted to systemic ramiprilat; 100% of renal ramipril metabolism is converted to systemic …
Number of citations: 45 bmcclinpharma.biomedcentral.com
G Wiemer, BA Schölkens, RH Becker, R Busse - Hypertension, 1991 - Am Heart Assoc
We studied whether inhibition of angiotensin converting enzyme stimulates the formation of nitric oxide and prostacyclin in cultured human and bovine endothelial cells by an enhanced …
Number of citations: 424 www.ahajournals.org
PA Todd, P Benfield - Drugs, 1990 - Springer
… Ramiprilat decreases plasma levels of angiotensin II and aldosterone and potentiates the effects of bradykinin. Most data support the hypothesis that the beneficial haemodynamic …
Number of citations: 119 link.springer.com
JE Frampton, DH Peters - Drugs, 1995 - Springer
… converting enzyme (ACE) inhibitor, ramiprilat. Most data support the hypothesis that the beneficial haemodynamic effects of ramiprilat result from decreased angiotensin II formation, …
Number of citations: 106 link.springer.com
T Benzing, I Fleming, A Blaukat, W Müller-Esterl… - Circulation, 1999 - Am Heart Assoc
… This effect of ramiprilat is unlikely to reflect interference with the binding of bradykinin to its … of ramiprilat in displacing [ 3 H]bradykinin from the B 2 receptor. In addition, a ramiprilat-…
Number of citations: 135 www.ahajournals.org
JMT Van Griensven, RC Schoemaker… - European journal of …, 1995 - Springer
… The extent of ramipril absorption, systemic availability of ramiprilat and formation of ramiprilat were assessed using the AUCs of ramipril and ramiprilat after oral and iv treatment: …
Number of citations: 58 link.springer.com
T Ehring, D Baumgart, M Krajcar, M Hümmelgen… - Circulation, 1994 - Am Heart Assoc
… the effect of the ACE inhibitor ramiprilat without and with added … 1), and 8 dogs received ramiprilat (20 micrograms/kg IV) … by the ACE inhibitor ramiprilat involves a signal cascade of …
Number of citations: 136 www.ahajournals.org
WHT Smith, SG Ball - International Journal of Clinical Practice, 2000 - Wiley Online Library
… to ramiprilat. Peak plasma levels of ramipril are reached within one hour of administration with peak levels of the active metabolite, ramiprilat… Ramiprilat is a lipophilic molecule (Figure 1) …
Number of citations: 13 onlinelibrary.wiley.com
CR Baumgarten, W Linz, G Kunkel… - British journal of …, 1993 - Wiley Online Library
To establish that bradykinin is formed in the heart we measured bradykinin in the venous effluent from rat isolated hearts perfused with Krebs‐Henseleit buffer. In addition, we examined …
Number of citations: 169 bpspubs.onlinelibrary.wiley.com
RHA Becker, B Schölkens - The American Journal of Cardiology, 1987 - Elsevier
Ramipril is a potent orally active converting enzyme inhibitor. Its active metabolite ramiprilat is classified as a reversible, slow- and tight-binding inhibitor. Ramipril lowers blood pressure …
Number of citations: 50 www.sciencedirect.com

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